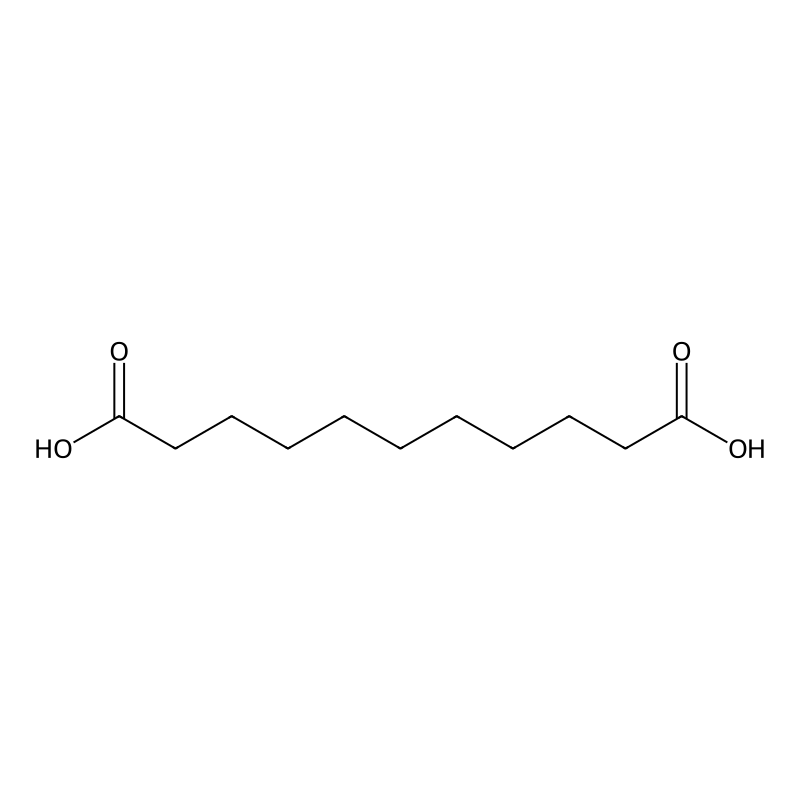Undecanedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Antifungal Properties
Studies have shown that undecanoic acid exhibits antifungal activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis []. It disrupts the fungal cell wall, membrane assembly, lipid metabolism, and even mRNA processing, hindering fungal growth and development []. This makes it a potential candidate for the development of new antifungal treatments, especially considering the rising concern about drug-resistant fungal infections [].
Cancer Research
Undecanedioic acid has been explored in the development of Proteolysis-Targeting Chimeras (PROTACs) - molecules designed to degrade specific proteins within cancer cells []. By attaching undecanedioic acid to a molecule that binds to the target protein and an E3 ubiquitin ligase (an enzyme that tags proteins for degradation), researchers aim to trigger the degradation of the unwanted protein, potentially leading to novel cancer therapies [].
Undecanedioic acid, also known as undecandioic acid, is a dicarboxylic acid with the chemical formula C11H20O4. This compound features a linear carbon chain consisting of eleven carbon atoms, each terminating in carboxylic acid groups (-COOH) at both ends. It appears as a white crystalline solid and has a melting point of approximately 28.5°C (83.3°F) and a boiling point of 222°C (442°F) under reduced pressure . Undecanedioic acid is only slightly soluble in water but readily dissolves in organic solvents such as ethanol and diethyl ether .
Undecanedioic acid exhibits various chemical reactivity patterns typical of dicarboxylic acids:
- Neutralization Reactions: It reacts with bases, releasing heat and forming salts and water.
- Oxidation and Reduction: The compound can be oxidized by strong oxidizing agents and reduced by strong reducing agents, both of which generate significant heat .
- Reactions with Cyanides: It can react with cyanide solutions, potentially releasing gaseous hydrogen cyanide, which poses significant hazards .
- Polymerization: Undecanedioic acid may initiate polymerization reactions when combined with certain compounds, serving as a catalyst in some instances .
Synthesis of undecanedioic acid can be achieved through several methods:
- Oxidation of Long-chain Alkanes: This method typically involves microbial fermentation processes that convert alkanes into dicarboxylic acids.
- Chemical Synthesis: Laboratory synthesis may involve the oxidation of undecane or similar long-chain hydrocarbons using strong oxidizing agents.
- Biotechnological Approaches: Recent advancements have introduced biotechnological methods that utilize microorganisms for the efficient production of undecanedioic acid from renewable resources .
Undecanedioic acid has diverse applications across various industries:
- Lubricants: It is used to manufacture synthetic lubricants due to its excellent thermal stability and low volatility.
- Corrosion Inhibitors: The compound is employed in the oil and gas industry to prevent metal corrosion by forming protective films on surfaces.
- Polymers and Coatings: It serves as a building block for polyesters and polyamides, contributing to the production of coatings, adhesives, and engineering plastics .
- Personal Care Products: Utilized in cosmetics and skin care formulations for its emollient properties.
- Chemical Intermediates: Functions as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Studies on the interactions of undecanedioic acid primarily focus on its reactivity with other chemical agents rather than biological interactions. Its ability to release toxic gases upon reaction with cyanides or other reactive compounds highlights the need for caution in laboratory settings. Further research into its interactions could provide insights into its metabolic pathways and potential therapeutic uses .
Undecanedioic acid shares similarities with several other dicarboxylic acids. Below is a comparison highlighting its unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dodecanedioic Acid | C12H22O4 | One additional carbon atom; more hydrophobic properties. |
| Sebacic Acid | C10H18O4 | Shorter chain; commonly used in nylon production. |
| Azelaic Acid | C9H16O4 | Shorter chain; used in acne treatment and cosmetics. |
| Adipic Acid | C6H10O4 | Shorter chain; widely used in nylon synthesis. |
Undecanedioic acid's unique eleven-carbon structure contributes to its specific physical properties, such as solubility characteristics and thermal stability, distinguishing it from these similar compounds .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 590 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 584 of 590 companies with hazard statement code(s):;
H315 (15.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Undecanedioic acid: ACTIVE








